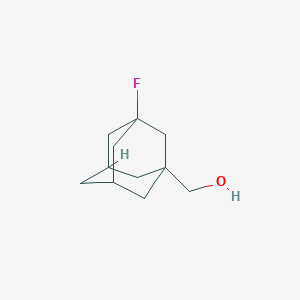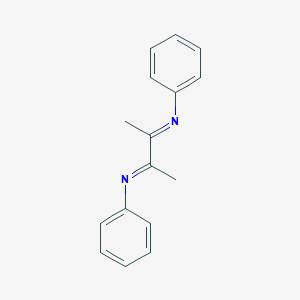
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien, also known as DMDBD, is a heterocyclic compound with a unique structure that has attracted significant attention from the scientific community. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
作用机制
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has been shown to interact with DNA and RNA through intercalation and hydrogen bonding. This interaction can lead to the inhibition of DNA and RNA synthesis, which can ultimately lead to cell death. 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
生化和生理效应
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of the immune system. 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has several advantages for use in lab experiments, including its unique structure, its fluorescent properties, and its potential applications in various fields. However, 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien also has some limitations, including its relatively low solubility in water and its potential toxicity.
未来方向
There are several future directions for the research and development of 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien. One potential direction is the synthesis of 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien derivatives with improved solubility and toxicity profiles. Another direction is the exploration of 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien could be used in the development of new materials with unique properties, such as sensors and catalysts.
Conclusion
In conclusion, 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien is a unique compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien in various fields.
合成方法
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien can be synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Sonogashira coupling reaction. The Hantzsch reaction involves the condensation of two molecules of acetophenone with two molecules of ammonium acetate and one molecule of ethyl acetoacetate. The Gewald reaction involves the condensation of a ketone, an aldehyde, and a thiocarbonyl compound. The Sonogashira coupling reaction involves the coupling of an aryl halide and an alkynyl compound in the presence of a palladium catalyst.
科学研究应用
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as a potential anticancer agent. 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has also been used in the development of new materials, such as polymers and dendrimers.
属性
CAS 编号 |
5393-49-7 |
|---|---|
产品名称 |
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien |
分子式 |
C16H16N2 |
分子量 |
236.31 g/mol |
IUPAC 名称 |
2-N,3-N-diphenylbutane-2,3-diimine |
InChI |
InChI=1S/C16H16N2/c1-13(17-15-9-5-3-6-10-15)14(2)18-16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChI 键 |
KLYTUKWIWXAUFO-UHFFFAOYSA-N |
SMILES |
CC(=NC1=CC=CC=C1)C(=NC2=CC=CC=C2)C |
规范 SMILES |
CC(=NC1=CC=CC=C1)C(=NC2=CC=CC=C2)C |
其他 CAS 编号 |
5393-49-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



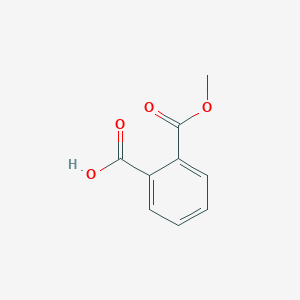
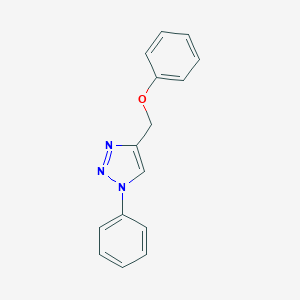
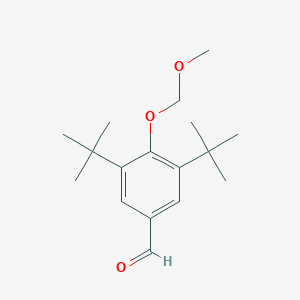
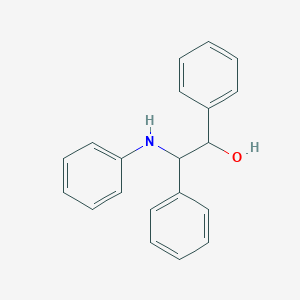
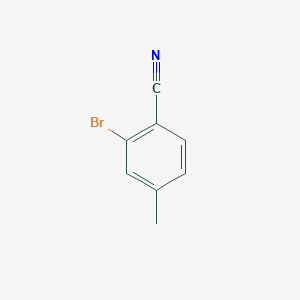
![5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one](/img/structure/B184185.png)
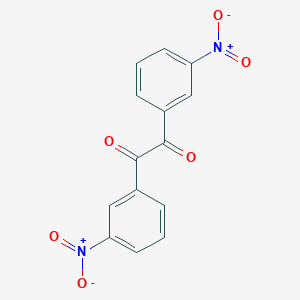
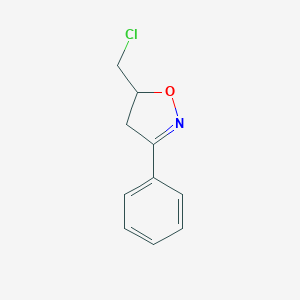
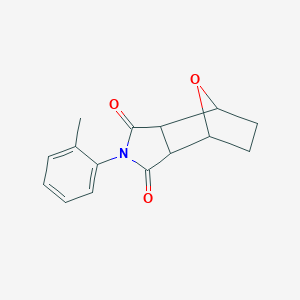
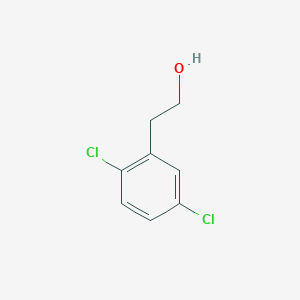
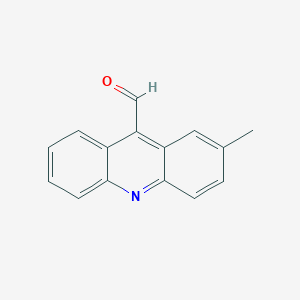
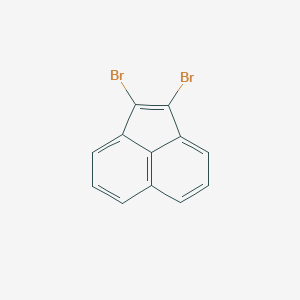
![2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone](/img/structure/B184195.png)
